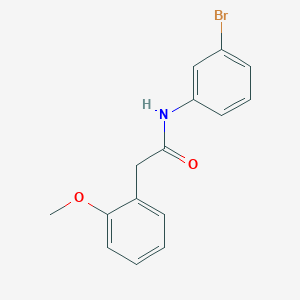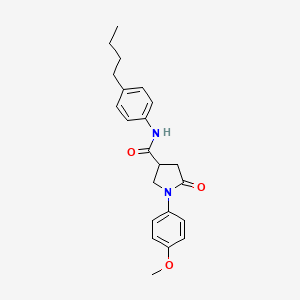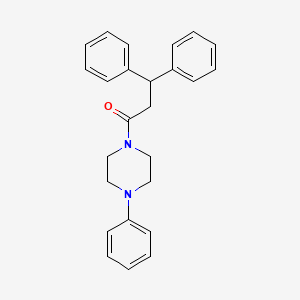
N-(3-bromophenyl)-2-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-2-(2-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromine atom attached to the phenyl ring and a methoxy group attached to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-(2-methoxyphenyl)acetamide typically involves the reaction of 3-bromoaniline with 2-methoxyphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality product.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-(2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution reactions.
Major Products Formed
Oxidation: N-(3-bromophenyl)-2-(2-hydroxyphenyl)acetamide.
Reduction: N-(3-phenyl)-2-(2-methoxyphenyl)acetamide.
Substitution: N-(3-amino-phenyl)-2-(2-methoxyphenyl)acetamide.
Scientific Research Applications
N-(3-bromophenyl)-2-(2-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The bromine atom and methoxy group play crucial roles in its binding affinity and specificity towards these targets. The compound may exert its effects by modulating the activity of enzymes or receptors involved in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide
- N-(3-fluorophenyl)-2-(2-methoxyphenyl)acetamide
- N-(3-iodophenyl)-2-(2-methoxyphenyl)acetamide
Uniqueness
N-(3-bromophenyl)-2-(2-methoxyphenyl)acetamide is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H14BrNO2 |
|---|---|
Molecular Weight |
320.18 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H14BrNO2/c1-19-14-8-3-2-5-11(14)9-15(18)17-13-7-4-6-12(16)10-13/h2-8,10H,9H2,1H3,(H,17,18) |
InChI Key |
ZDXIJDWTXXJPCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide](/img/structure/B11178834.png)
![2-(2-methoxyphenyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11178841.png)
![2-(4-fluorophenyl)-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B11178860.png)
![3-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11178861.png)

![9-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B11178875.png)

![N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B11178890.png)
![[2-[(4-iodophenyl)carbamoyl]phenyl] Acetate](/img/structure/B11178895.png)
![4-anilino-2-[4-(4-methoxyphenyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B11178896.png)

![1-(4-fluorophenyl)-7,8-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11178915.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11178920.png)
![ethyl 2-methyl-4-(4-{[(4-nitrophenyl)carbonyl]oxy}phenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11178923.png)
